molecular formula C21H20N4O2 B2447665 2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797224-84-0

2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2447665
CAS No.: 1797224-84-0
M. Wt: 360.417
InChI Key: NVEITEYCZZQDTE-UHFFFAOYSA-N
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Description

2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features an indole moiety, a piperidine ring, and a nicotinonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the acetyl and piperidine groups.

The next step involves the coupling of the indole derivative with a piperidine derivative, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and nicotinonitrile moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the nicotinonitrile group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Nicotinonitrile: A simpler compound with a similar nitrile group.

    Piperidine derivatives: Compounds with a similar piperidine ring structure.

Uniqueness

2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c22-13-15-4-3-9-23-21(15)27-17-7-10-25(11-8-17)20(26)12-16-14-24-19-6-2-1-5-18(16)19/h1-6,9,14,17,24H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEITEYCZZQDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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